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2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Documentation Hub

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  • Product: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
  • CAS: 926257-28-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula analysis of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Technical Guide: Molecular Weight and Formula Analysis of 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Executive Summary & Compound Identity 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a specialized fluorinat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight and Formula Analysis of 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Executive Summary & Compound Identity

2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a specialized fluorinated amide derivative, structurally characterized as the glycolamide of 4-(trifluoromethyl)aniline. While not a primary marketed drug itself, this compound serves as a critical reference standard in the impurity profiling and metabolic analysis of trifluoromethyl-substituted pharmaceuticals, most notably Leflunomide and its active metabolite Teriflunomide (A77 1726).

Its chemical architecture combines a lipophilic, electron-withdrawing trifluoromethyl group with a hydrophilic, hydrogen-bond-donating glycolamide moiety. This duality imparts unique physicochemical properties relevant to drug design, particularly in modulating metabolic stability and solubility.

Nomenclature & Classification
  • IUPAC Name: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

  • Alternative Names:

    
    -(4-trifluoromethylphenyl)glycolamide; 4'-Trifluoromethylglycolanilide; Glycolic acid 4-trifluoromethylanilide.
    
  • Chemical Class: Anilide; Fluorinated Organic Compound.

  • Role: Synthetic Intermediate; Pharmaceutical Impurity (Degradant); Metabolic Probe.

Molecular Formula & Weight Analysis

Precise mass analysis is the cornerstone of identifying this compound in complex biological matrices (e.g., plasma, urine) or reaction mixtures.

Elemental Composition

The chemical formula


  is derived from the condensation of 4-trifluoromethylaniline (

) and glycolic acid (

) with the loss of water (

).
ElementSymbolCountAtomic WeightContribution ( g/mol )Mass %
Carbon C912.011108.09949.32%
Hydrogen H81.0088.0643.68%
Fluorine F318.99856.99426.01%
Nitrogen N114.00714.0076.39%
Oxygen O215.99931.99814.60%
Total 219.16 g/mol 100.00%
Mass Spectrometry Parameters

For High-Resolution Mass Spectrometry (HRMS), the Monoisotopic Mass is the critical value, calculated using the mass of the most abundant isotopes (


, 

,

,

,

).
  • Monoisotopic Mass: 219.0507 Da

  • Molecular Weight (Average): 219.16 g/mol

  • 
     (Positive Mode):  220.0580 
    
    
    
  • 
     (Negative Mode):  218.0434 
    
    
    
  • 
     (Sodium Adduct):  242.0399 
    
    
    

Expert Insight: The presence of three fluorine atoms creates a mass defect (negative mass defect relative to hydrogen-rich compounds). In HRMS, this results in a precise mass slightly lower than what might be expected for a non-fluorinated analogue, a key diagnostic feature for filtering background noise in LC-MS.

Synthetic Pathway & Purity Assessment

The synthesis of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide typically involves the acylation of 4-trifluoromethylaniline. Direct reaction with glycolic acid can be sluggish; therefore, activated esters or protected glycolyl chlorides are preferred to minimize side reactions like oligomerization.

Synthesis Workflow

Synthesis Aniline 4-(Trifluoromethyl)aniline (C7H6F3N) Intermediate Intermediate: 2-Acetoxy-N-(4-CF3-phenyl)acetamide Aniline->Intermediate DCM, Et3N, 0°C Reagent Acetoxyacetyl Chloride (Activated Precursor) Reagent->Intermediate Deprotection Hydrolysis (K2CO3 / MeOH) Intermediate->Deprotection Product Final Product: 2-Hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Deprotection->Product Yield: ~85%

Figure 1: Step-wise synthesis via protected glycolyl chloride to prevent self-esterification.

Impurity Profile

When analyzing this compound as an impurity standard, be aware of:

  • Starting Material: Residual 4-(trifluoromethyl)aniline (Genotoxic impurity alert).

  • O-Acylation: Formation of ester-linked dimers if the hydroxyl group reacts with the activated acid species.

  • Des-hydroxy analog: N-[4-(trifluoromethyl)phenyl]acetamide (if acetic anhydride was present as a contaminant).

Analytical Characterization Strategy

To validate the identity of the compound, a multi-modal approach combining NMR and MS is required.

Nuclear Magnetic Resonance (NMR) Prediction
  • 
     NMR:  A single sharp singlet around -62.0 ppm  (referenced to 
    
    
    
    ). This is the most diagnostic signal for purity assessment.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       10.2 ppm (1H, s, broad): Amide NH .
      
    • 
       7.80 ppm (2H, d, 
      
      
      
      Hz): Aromatic protons ortho to
      
      
      .
    • 
       7.65 ppm (2H, d, 
      
      
      
      Hz): Aromatic protons ortho to Amide.
    • 
       5.60 ppm (1H, t): Hydroxyl OH  (coupling to 
      
      
      
      ).
    • 
       4.05 ppm (2H, d): Methylene 
      
      
      
      .
Mass Spectrometry Fragmentation Logic

Understanding the fragmentation pathway is essential for confirming the structure in LC-MS/MS experiments.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 220.06 Frag1 Loss of H2O [M+H-18]+ m/z 202.05 Parent->Frag1 - H2O (Neutral) Frag2 Amide Cleavage [4-CF3-Aniline]+ m/z 162.05 Parent->Frag2 - Glycolyl moiety (58 Da) Frag3 Phenyl Cation [C6H4-CF3]+ m/z 145.03 Frag2->Frag3 - NH3

Figure 2: Proposed ESI+ fragmentation pathway. The ion at m/z 162 is the diagnostic "signature" of the 4-trifluoromethylaniline core.

Physicochemical Properties & Solubility

These properties dictate the compound's behavior in biological assays and formulation.

PropertyValue (Predicted/Exp)Implication
LogP (Octanol/Water) 1.6 – 1.9Moderately lipophilic; cell-permeable.
pKa (Amide NH) ~14.5Non-ionizable in physiological pH.
pKa (Hydroxyl) ~13.0Very weak acid.
Water Solubility Low (< 0.5 mg/mL)Requires co-solvents (DMSO, PEG) for bioassays.
Polar Surface Area (PSA) ~49

Good oral bioavailability potential.

Solubility Protocol: For stock solutions (10-20 mM), dissolve in 100% DMSO . Avoid storing in protic solvents (MeOH/EtOH) for extended periods at high temperatures to prevent transesterification or solvolysis.

References

  • PubChem. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide (Related Structure Data). National Library of Medicine. Available at: [Link]

  • European Medicines Agency (EMA). Assessment Report: Teriflunomide (Metabolic Pathways). Available at: [Link]

  • EPA CompTox. N-[4-(Trifluoromethyl)phenyl]acetamide derivatives. US Environmental Protection Agency. Available at: [Link]

Protocols & Analytical Methods

Method

Application and Protocol Guide: Optimal Solvent Selection for Dissolving 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Abstract This comprehensive guide provides a detailed framework for selecting the optimal solvent for dissolving 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide, a compound of significant interest in pharmaceutical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for selecting the optimal solvent for dissolving 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide, a compound of significant interest in pharmaceutical research and development. The selection of an appropriate solvent is a critical factor that influences not only the dissolution and subsequent bioavailability of an active pharmaceutical ingredient (API) but also the feasibility of various stages of drug development, including synthesis, purification, and formulation. This document outlines the theoretical principles governing solubility and provides a systematic, hands-on protocol for empirical solvent screening. It is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reproducible methodology for solvent selection.

Introduction and Theoretical Framework

The molecule 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a substituted acetamide derivative. The solubility of such compounds is governed by a delicate interplay of intermolecular forces between the solute and the solvent. Understanding the structural features of this molecule is paramount to predicting its solubility behavior.

The molecule possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an amide (-NH-C=O) linkage introduces polarity and the capacity for hydrogen bonding. Conversely, the phenyl ring and the trifluoromethyl (-CF3) group contribute to its lipophilic nature. The trifluoromethyl group is highly electronegative, which can influence the electronic properties and stability of the molecule, often enhancing its solubility in organic solvents.[1][2]

The guiding principle of "like dissolves like" is a foundational concept in predicting solubility. This principle suggests that a solute will have the highest solubility in a solvent that has a similar polarity. Therefore, a systematic approach to solvent selection involves screening a range of solvents with varying polarities and hydrogen bonding capabilities.

Molecular Structure and Physicochemical Properties

IUPAC Name: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Molecular Formula: C₉H₈F₃NO₂

Key Structural Features:

  • Aromatic Ring: A benzene ring substituted with a trifluoromethyl group.

  • Amide Linkage: A key functional group in many pharmaceuticals, capable of acting as both a hydrogen bond donor and acceptor.

  • Hydroxyl Group: A polar group that can participate in hydrogen bonding.[3]

  • Trifluoromethyl Group: A strongly electron-withdrawing and lipophilic group.

Experimental Protocol for Solvent Screening

This section provides a detailed, step-by-step protocol for determining the solubility of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide in a variety of common laboratory solvents.

Materials and Equipment
  • 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (analytical standard)

  • A selection of analytical grade solvents (see Table 1)

  • Analytical balance (± 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Recommended Solvents for Initial Screening

A diverse range of solvents should be selected to cover a spectrum of polarities and chemical properties.

SolventPolarity Index (Snyder)Dielectric Constant (20°C)Boiling Point (°C)Key Properties
Water10.280.1100.0Highly polar, protic
Methanol5.132.764.7Polar, protic
Ethanol4.324.578.4Polar, protic
Isopropanol3.919.982.6Moderately polar, protic
Acetonitrile5.837.581.6Polar, aprotic
Acetone5.120.756.0Polar, aprotic
Dichloromethane3.19.139.6Non-polar, aprotic
Ethyl Acetate4.46.077.1Moderately polar, aprotic
Tetrahydrofuran (THF)4.07.666.0Moderately polar, aprotic
Toluene2.42.4110.6Non-polar, aprotic
Heptane0.11.998.4Non-polar, aprotic

Table 1: Recommended solvents for initial solubility screening with their respective physicochemical properties.

Step-by-Step Solubility Determination Protocol

The following protocol outlines the equilibrium solubility method, which is a reliable technique for quantitative analysis.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (e.g., 20-30 mg) into a series of glass vials.

    • Add a known volume (e.g., 1.0 mL) of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual confirmation of excess solid at the bottom of the vial is necessary.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (0.22 µm) into a clean vial to remove any undissolved solid particles. This step is crucial to prevent artificially high solubility measurements.

  • Quantitative Analysis:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Quantify the concentration of the dissolved solute. A pre-established calibration curve of the compound in the same solvent is required for accurate determination.

  • Calculation of Solubility:

    • Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temp (24-48h) add_solvent->shake filter Filter supernatant shake->filter quantify Quantify concentration (HPLC/UV-Vis) filter->quantify calculate Calculate solubility quantify->calculate

Figure 1: A schematic representation of the experimental workflow for determining the equilibrium solubility of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide.

Interpretation of Results and Optimal Solvent Selection

The quantitative solubility data obtained from the experimental protocol should be tabulated for easy comparison. The optimal solvent is not always the one with the highest dissolving capacity. The selection should also consider the intended downstream application.

Factors to Consider for Optimal Solvent Selection:

  • Solubility: The primary consideration is achieving the desired concentration for the specific application.

  • Stability: The chosen solvent should not cause degradation of the solute. Stability studies may be required.

  • Toxicity and Safety: For pharmaceutical applications, the toxicity of the solvent is a critical factor. Solvents are classified into classes based on their toxicity.

  • Boiling Point and Volatility: The volatility of the solvent is important for processes such as recrystallization and solvent removal.

  • Compatibility with Downstream Processes: The solvent must be compatible with subsequent steps, such as formulation or further chemical reactions.

Visualizing Solute-Solvent Interactions

solute_solvent_interaction cluster_solute 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide cluster_solvent Polar Protic Solvent (e.g., Ethanol) solute Solute Molecule solvent1 Solvent solute->solvent1 H-Bond (OH) solvent2 Solvent solute->solvent2 H-Bond (NH) solvent3 Solvent solute->solvent3 Dipole-Dipole (C=O) solvent4 Solvent solute->solvent4 van der Waals (Aromatic Ring)

Sources

Application

Storage and handling requirements for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide standards

Application Note: Storage, Handling, and Preparation Protocols for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Standards Executive Summary The compound 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 926257-28...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Handling, and Preparation Protocols for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Standards

Executive Summary

The compound 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (CAS 926257-28-5) is a highly specialized fluorinated acetamide derivative utilized as a critical reference standard in pharmaceutical analysis and drug development. Due to its unique structural features—specifically the highly electronegative trifluoromethyl group and the reactive


-hydroxy moiety—this standard requires stringent, self-validating storage and handling protocols to prevent hydrolytic degradation and oxidation. This guide details the mechanistic causality behind its stability profile and provides field-proven methodologies for its handling.

Chemical Profiling & Mechanistic Vulnerabilities

To design a robust handling protocol, one must first understand the molecular vulnerabilities of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide. The molecule consists of three distinct functional zones, each dictating specific handling requirements:

  • The Trifluoromethyl (

    
    ) Group:  This moiety is highly lipophilic and strongly electron-withdrawing. It pulls electron density away from the phenyl ring and the adjacent amide nitrogen via inductive effects.
    
  • The Acetamide Core: Because the

    
     group withdraws electron density, the basicity of the amide nitrogen is reduced, while the electrophilic character of the carbonyl carbon is significantly increased. This renders the amide bond highly susceptible to nucleophilic attack (hydrolysis) under aqueous, acidic, or basic conditions, which can cleave the molecule into 4-(trifluoromethyl)aniline and glycolic acid[1].
    
  • The

    
    -Hydroxy Group:  The hydroxyl group positioned alpha to the carbonyl is vulnerable to oxidation. Prolonged exposure to ultraviolet (UV) light and atmospheric oxygen can catalyze its conversion into a keto-amide derivative.
    

Degradation A 2-hydroxy-N-[4-(trifluoromethyl) phenyl]acetamide B Amide Hydrolysis (Acid/Base Catalyzed) A->B H2O, pH <3 or >10 D Alpha-Hydroxy Oxidation (Light/O2 Exposure) A->D UV/O2 C 4-(Trifluoromethyl)aniline + Glycolic Acid B->C E Keto-amide Derivative D->E

Fig 1: Primary degradation pathways of the acetamide standard via hydrolysis and oxidation.

Storage Parameters & Quantitative Specifications

Reference standards must be maintained in environments that arrest their intrinsic degradation pathways. Based on pharmacopeial guidelines for reactive standards, the following quantitative parameters establish a self-validating storage system[2].

ParameterSpecification / ConditionMechanistic Rationale
Long-Term Storage -20°C ± 5°CArrests thermal degradation kinetics and prevents

-hydroxy oxidation.
Short-Term/Working 2°C to 8°CMaintains structural integrity for frequent, daily analytical use.
Equilibration Time 30 - 60 minutesPrevents atmospheric moisture condensation on the cold powder[3].
Primary Container Amber Glass (Type I)Blocks actinic UV light, preventing photo-catalyzed oxidation.
Atmosphere Argon or Nitrogen BackfillDisplaces atmospheric oxygen and moisture in previously opened vials.

Handling Workflow & Causality

The most critical failure point in handling reference standards occurs during the transition from cold storage to the analytical balance. Opening a cold vial immediately exposes the standard to ambient humidity. Water vapor condenses on the cold powder, introducing moisture that not only skews gravimetric measurements but also initiates micro-environment hydrolysis of the fluorinated acetamide[3].

To prevent this, the workflow below must be strictly adhered to:

Workflow S1 Cold Storage (2-8°C or -20°C) S2 Equilibrate to Room Temp (30m) S1->S2 S3 Gravimetric Weighing S2->S3 S4 Dissolution in Organic Solvent S3->S4 S5 Aliquot & Store (-20°C) S4->S5

Fig 2: Step-by-step handling workflow to prevent moisture condensation and ensure integrity.

Step-by-Step Protocol: Preparation of 1.0 mg/mL Stock Solution

This protocol establishes a self-validating system for creating stable stock solutions for High-Performance Liquid Chromatography (HPLC) or LC-MS analysis.

Materials Required:

  • 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide reference standard

  • HPLC-grade Acetonitrile or Methanol (Anhydrous)

  • Class A volumetric flask (10 mL)

  • Calibrated microbalance (0.01 mg readability)

  • 2 mL Amber glass LC vials with PTFE-lined septa

Methodology:

  • Thermal Equilibration: Remove the standard vial from cold storage (2-8°C or -20°C). Place the unopened vial in a desiccator at controlled room temperature (20-25°C) for a minimum of 30 minutes[3].

    • Expert Insight: Never bypass this step. A desiccator ensures that as the vial warms, it does so in a zero-humidity environment, completely eliminating the risk of condensation.

  • Gravimetric Weighing: Tare a clean, static-free weigh boat on the microbalance. Accurately weigh 10.00 mg of the standard powder.

    • Expert Insight: Due to the electrostatic nature of fluorinated powders, use an anti-static ionizer during weighing to prevent powder dispersion and ensure absolute mass accuracy[2].

  • Solvent Selection & Dissolution: Transfer the powder quantitatively into the 10 mL Class A volumetric flask. Add 7 mL of anhydrous HPLC-grade Acetonitrile. Sonicate the flask for 2-3 minutes until complete visual dissolution is achieved.

    • Expert Insight: Do not use aqueous buffers for the primary stock. The highly lipophilic

      
       group limits aqueous solubility, and water acts as a nucleophile that can slowly hydrolyze the electrophilic amide bond over time[1]. Acetonitrile provides excellent solvation and chemical inertness.
      
  • Volume Adjustment: Dilute to the 10 mL mark with Acetonitrile. Invert the flask 10 times to ensure complete homogenization.

  • Aliquoting and Storage: Transfer 1 mL aliquots of the stock solution into individual 2 mL amber glass vials. Cap tightly with PTFE-lined septa and store immediately at -20°C.

    • Expert Insight: Repeated freeze-thaw cycles degrade the standard. By creating single-use aliquots, you protect the integrity of the bulk stock solution. When an analysis is required, thaw a single aliquot, use it for working dilutions, and discard any remainder.

References

  • Procurement, Handling, Storage and Destruction of Reference Standards Source: PharmaGuideHub URL:[Link]

  • Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents Source: MDPI (Molecules) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Troubleshooting Guide for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Solubility in Aqueous Buffers

This guide provides a comprehensive, in-depth troubleshooting resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth troubleshooting resource for researchers, scientists, and drug development professionals encountering solubility challenges with 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide in aqueous buffers. Our approach is grounded in established physicochemical principles and extensive field experience to ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide crashing out of solution when I dilute my DMSO stock into an aqueous buffer?

A: This is a classic issue of a compound exceeding its kinetic or thermodynamic solubility limit in the final aqueous system. The high concentration of Dimethyl Sulfoxide (DMSO) in your stock solution readily dissolves the compound, but upon dilution into the buffer, the percentage of the organic co-solvent dramatically decreases. This shifts the equilibrium, and if the compound's intrinsic aqueous solubility is low, it will precipitate. The trifluoromethyl group on the phenyl ring significantly increases the lipophilicity of the molecule, contributing to its poor water solubility.

Q2: What is the maximum recommended concentration of DMSO in my final assay?

A: As a general best practice, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%, to minimize solvent-induced artifacts and cytotoxicity. Some sensitive assays may even require lower concentrations. Always include a vehicle control (buffer with the same final DMSO concentration) in your experimental design to account for any effects of the solvent itself.

Q3: Can I use sonication or heating to improve the solubility of my compound?

A: Yes, these methods can be effective but must be used with caution. Sonication can help break down aggregates and accelerate the dissolution of solid material into a solvent. Gentle heating can also increase the rate of dissolution and the solubility limit. However, it is crucial to ensure that the compound is thermally stable and does not degrade at the temperatures used. Always start with a small amount of material to test for degradation, and after the solution cools to room temperature, monitor it for any signs of precipitation, as you may have only created a supersaturated solution.

Q4: Should I be concerned about the pH of my buffer affecting the solubility of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide?

A: Absolutely. The solubility of ionizable compounds is highly dependent on pH. Your compound has two potentially ionizable groups: a hydroxyl group and an amide group. The hydroxyl group is weakly acidic, while the amide proton is very weakly acidic. The pKa of the hydroxyl group will be a critical factor. If the pH of your buffer is above the pKa of the hydroxyl group, the compound will be deprotonated, forming a more soluble phenolate anion. Conversely, if the pH is significantly below the pKa, the compound will remain in its less soluble, neutral form. It is essential to determine the pKa of your compound to select an appropriate buffer pH for your experiments.

In-Depth Troubleshooting Guide

Understanding the Physicochemical Properties

Before attempting to solubilize 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide, it is crucial to understand its key physicochemical properties. While specific experimental data for this exact molecule may not be readily available, we can infer properties from its structure.

PropertyEstimated Value/CharacteristicImplication for Solubility
LogP HighIndicates high lipophilicity and poor aqueous solubility.
pKa Weakly acidic (hydroxyl group)Solubility will increase at pH values above the pKa.
Polar Surface Area (PSA) ModerateThe hydroxyl and amide groups contribute to polarity, but this is offset by the trifluoromethylphenyl group.
Systematic Approach to Solubilization

This workflow provides a structured method for tackling solubility issues, starting with the simplest and most common techniques and progressing to more complex formulations.

Caption: Decision tree for troubleshooting solubility.

Experimental Protocols
  • Determine the pKa: If not known, use computational tools or perform a pKa determination experiment.

  • Buffer Selection: Prepare a series of buffers with pH values ranging from one unit below to two units above the estimated pKa of the hydroxyl group. Common biological buffers include phosphate, TRIS, and HEPES.

  • Solubility Testing:

    • Add a known excess amount of the solid compound to a fixed volume of each buffer.

    • Equilibrate the samples for 24 hours at a controlled temperature with constant agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot solubility as a function of pH to identify the optimal buffer pH for your experiments.

  • Prepare Stock Solutions: Create high-concentration stock solutions of your compound in various organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) in addition to DMSO.

  • Co-solvent/Surfactant Screening:

    • Prepare your aqueous buffer.

    • In separate tubes, add increasing concentrations of a co-solvent (e.g., DMSO, ethanol) or a surfactant (e.g., Tween® 20, Pluronic® F-68).

    • Spike in your compound from the 100% organic stock solution to the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours).

  • Data Interpretation: Identify the minimum concentration of the solubilizing agent that maintains the compound's solubility without adversely affecting your assay.

Solubilizing AgentTypical Concentration RangeConsiderations
DMSO 0.1 - 1%Potential for cytotoxicity at higher concentrations.
Ethanol 1 - 5%Can affect enzyme activity and cell viability.
Tween® 20 0.01 - 0.1%Can interfere with protein-protein interactions.
Pluronic® F-68 0.02 - 0.2%Generally well-tolerated by cells.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

  • Cyclodextrin Selection: Screen different types of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which are commonly used in pharmaceutical formulations.

  • Complex Formation:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of the solid 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide to each solution.

    • Equilibrate the mixtures for 24-48 hours with stirring.

  • Solubility Determination: Centrifuge the samples and measure the concentration of the dissolved compound in the supernatant as described in Protocol 1.

  • Workflow Visualization:

G cluster_0 Preparation cluster_1 Complexation cluster_2 Analysis A Solid Compound C Mix & Equilibrate (24-48h) A->C B Aqueous Cyclodextrin Solution B->C D Centrifuge C->D E Measure Supernatant Concentration (HPLC) D->E

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you diagnose, understand, and permanently resolve peak tailing issues when analyz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to help you diagnose, understand, and permanently resolve peak tailing issues when analyzing 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide .

Rather than relying on trial and error, this guide uses a mechanistic, self-validating approach to ensure your chromatographic methods are robust, reproducible, and scientifically sound.

Mechanistic Insights: Why Does This Molecule Tail?

To fix peak tailing, we must first understand the causality of the molecule's behavior within the column.

The Molecular Profile:

  • Trifluoromethyl (-CF3) Group: This highly electronegative and hydrophobic moiety drives strong primary retention via hydrophobic partitioning on a reversed-phase (e.g., C18) stationary phase.

  • Alpha-Hydroxyl (-OH) & Amide (-CONH-) Groups: These are highly polar functional groups capable of acting as potent hydrogen bond donors and acceptors[1].

The Causality of Tailing: Most peak tailing in reversed-phase HPLC is driven by secondary interactions with acidic or ionized silanol groups (-Si-OH) on the surface of the silica particles[2]. The pKa of these residual silanols is typically between 4.0 and 5.0. If your mobile phase pH is above 4.0, these silanols ionize into negatively charged silanoxanes (-Si-O⁻)[2].

While the -CF3 group interacts rapidly with the C18 ligands (fast kinetics), the hydroxyl and amide groups form strong, bidentate hydrogen bonds with the ionized silanols[3]. The desorption kinetics from these secondary active sites are significantly slower than the primary hydrophobic interactions. This kinetic lag causes a fraction of the analyte molecules to elute later than the main band, creating an asymmetrical "tail"[4].

Mechanism A 2-hydroxy-N-[4-(trifluoromethyl) phenyl]acetamide B Primary Retention (Hydrophobic -CF3) A->B Ideal Partitioning C Secondary Interaction (H-Bonding via -OH & Amide) A->C Polar Interaction D C18 Stationary Phase B->D E Ionized Silanols (-Si-O⁻) (pH > 4.0) C->E F Symmetrical Peak (Fast Kinetics) D->F G Peak Tailing (As > 1.5) (Slow Desorption) E->G Kinetic Lag

Mechanistic pathway of peak tailing driven by secondary silanol interactions.

Self-Validating Troubleshooting Workflows

To prevent wasted time and resources, every troubleshooting step must validate its own hypothesis. We achieve this by isolating physical instrument issues from chemical interaction issues.

Protocol 1: The Neutral Probe Test (Isolating the Root Cause)

Before altering your mobile phase, you must prove that the tailing is chemical and not a physical plumbing issue (like a clogged frit or column void).

Methodology:

  • Purge the System: Flush the HPLC system with your current mobile phase until the baseline is stable.

  • Prepare the Probe: Prepare a 10 µg/mL solution of a neutral, non-hydrogen-bonding probe (e.g., Toluene) in your starting mobile phase.

  • Inject: Inject 5 µL of the neutral probe and record the chromatogram.

  • Calculate: Measure the Asymmetry Factor (As) of the Toluene peak at 10% peak height.

  • Causality & Validation: Neutral compounds cannot undergo acid-base or hydrogen-bonding interactions with silanols[4].

    • If Toluene tails (As > 1.5): The issue is physical. You have dead volume, a poorly cut capillary, or a collapsed column bed.

    • If Toluene is symmetrical (As ≤ 1.2) but your analyte tails: The issue is definitively chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase pH Suppression

If Protocol 1 confirms a chemical issue, the most direct intervention is to neutralize the active sites on the column.

Methodology:

  • Prepare Aqueous Phase: Use MS-grade water for your aqueous mobile phase line.

  • Acidify: Add an acidic modifier—such as 0.1% v/v Trifluoroacetic acid (TFA) or 0.1% Formic acid—to drop the pH to approximately 2.5.

  • Equilibrate: Flush the column with at least 10 column volumes (CV) of the newly acidified mobile phase to ensure the stationary phase is fully saturated.

  • Re-evaluate: Inject 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide and measure the new Asymmetry Factor.

  • Causality & Validation: By lowering the pH below 3.0, you force the surface silanols into their fully protonated, neutral state (-Si-OH). This eliminates their cation-exchange capacity and drastically weakens their ability to form hydrogen bonds with the analyte's hydroxyl and amide groups, restoring peak symmetry[2].

Protocol 3: Stationary Phase Optimization

If pH suppression improves the peak but fails to achieve As ≤ 1.2, the silica base itself may be of low purity, containing trace metals that activate adjacent silanols.

Methodology:

  • Replace Column: Swap the standard C18 column for a high-purity "Type B" silica column that features dense, double end-capping. Alternatively, utilize a polar-embedded column (containing an internal amide or ether linkage).

  • Equilibrate & Inject: Run the method under the optimized pH conditions from Protocol 2.

  • Causality & Validation: End-capping chemically derivatizes residual silanols with short-chain silanes, physically blocking the analyte from reaching the active sites[4]. Polar-embedded columns create a local hydration layer that shields the silica surface, preventing the analyte's polar groups from interacting with the base material.

Workflow Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision1 Does Probe Tail? Test->Decision1 Physical Physical Issue (Dead Volume/Frit) Decision1->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision1->Chemical No FixPhys Replace Frit/Column, Check Fittings Physical->FixPhys FixChem1 Lower Mobile Phase pH (pH 2.5 - 3.0) Chemical->FixChem1 Success Symmetrical Peak (As ≤ 1.2) FixPhys->Success Decision2 Tailing Resolved? FixChem1->Decision2 FixChem2 Switch to End-Capped Type-B Silica Column Decision2->FixChem2 No Decision2->Success Yes FixChem2->Success

Diagnostic workflow for isolating and resolving HPLC peak tailing.

Quantitative Impact of Method Parameters

The following table summarizes the expected impact of various chromatographic parameters on the Tailing Factor (As) for this specific molecule. Use this data to benchmark your own experimental results.

ParameterConditionExpected Tailing Factor (As)Mechanistic Rationale
Mobile Phase pH pH 6.5 (Unbuffered)2.2 - 2.8Silanols are ionized (-Si-O⁻), maximizing strong bidentate hydrogen bonding with the analyte's -OH and amide groups.
Mobile Phase pH pH 2.5 (0.1% TFA)1.1 - 1.3Silanols are protonated (-Si-OH), neutralizing active sites and suppressing secondary interactions.
Column Type Standard C18 (Type A Silica)> 2.0High concentration of active, acidic silanols and trace metal impurities exacerbate tailing.
Column Type End-capped C18 (Type B Silica)1.0 - 1.2Steric protection and chemical derivatization of silanols physically block the analyte's functional groups.
Injection Volume 50 µL (Mass Overload)1.8 - 2.0Saturation of primary hydrophobic sites forces excess analyte to interact with slower, secondary silanol sites.

Frequently Asked Questions (FAQs)

Q1: Can I use Triethylamine (TEA) to fix the tailing for this compound? A1: While TEA is a classic silanol-masking agent, it is primarily used for basic amines. 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is not a strong base; its tailing is driven by hydrogen bonding, not cation exchange. Using an acidic modifier (like Formic Acid) to lower the pH is far more effective and maintains better compatibility with mass spectrometry (LC-MS) than adding TEA.

Q2: Why does my peak tailing worsen when I inject samples dissolved in 100% organic solvent? A2: This is often confused with tailing, but it is actually a form of peak distortion called fronting or solvent effect. When the sample solvent is significantly stronger (more organic) than the mobile phase, the analyte travels too quickly through the column head before partitioning properly. Always dissolve your sample in the starting mobile phase composition, or dilute it significantly with water prior to injection.

Q3: Is mass overload a possibility for this specific compound? A3: Yes. Because the -CF3 group drives high localized hydrophobicity, the primary C18 binding sites can become saturated quickly if you inject a high concentration. When primary sites are full, the excess analyte is forced to interact with the slower, secondary silanol sites. If your peak shape resembles a "shark fin" (sharp front, long tail), try diluting your sample by a factor of 10 to validate if mass overload is the culprit.

References

  • 2, hplc.eu[2]

  • 3, benchchem.com[3]

  • 4, axionlabs.com[4] 4.1, wuxiapptec.com[1]

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Welcome to the Technical Support Center for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide . This compound—a glycolamide derivative featuring a para-trifluoromethylphenyl group—presents unique stability challenges in s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide . This compound—a glycolamide derivative featuring a para-trifluoromethylphenyl group—presents unique stability challenges in solution. Its dual-reactivity profile (an electrophilic amide carbonyl and an oxidizable alpha-hydroxyl group) requires precise handling to ensure reproducible experimental results.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical causality, and implement field-proven protocols.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly in basic biological buffers (pH > 7.5)?

The Causality: The instability is driven by the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring. This group exerts a powerful inductive effect, pulling electron density away from the amide nitrogen. Consequently, the nitrogen lone pair is less able to delocalize into the carbonyl group, drastically reducing the resonance stabilization of the amide bond [1]. This renders the carbonyl carbon highly electrophilic and significantly lowers the activation energy for nucleophilic attack by hydroxide ions (OH⁻), leading to rapid alkaline hydrolysis into 4-(trifluoromethyl)aniline and glycolic acid. Self-Validating Protocol: To confirm alkaline hydrolysis is the culprit, run a parallel stability control in a slightly acidic buffer (e.g., pH 6.0, 50 mM MES). If the degradation rate halts or drops by >80%, your issue is base-catalyzed hydrolysis.

Q2: I observe a secondary peak in my LC-MS data with a mass shift of [M-2]. What is this artifact?

The Causality: A mass shift of -2 Da indicates dehydrogenation, specifically the oxidation of the alpha-hydroxyl group to form the keto-amide derivative (2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide). Alpha-hydroxy amides are highly susceptible to oxidation [2], particularly when exposed to dissolved oxygen and trace transition metals (e.g., Cu²⁺, Fe³⁺) that act as catalysts. These metals are frequently present as impurities in lower-grade buffer salts. Self-Validating Protocol: Spike your experimental buffer with 1 mM EDTA (a metal chelator) and purge the solution with argon for 10 minutes prior to adding the compound. If the [M-2] peak formation is suppressed, trace metal-catalyzed oxidation is the validated root cause.

Q3: Can I use methanol or ethanol to prepare my concentrated stock solutions?

The Causality: No. You should avoid protic, nucleophilic solvents for long-term storage. Due to the highly activated nature of this specific amide bond—driven by the extended π-electron delocalization and the -CF₃ group's influence [3]—solvolysis (transesterification or transamidation) can occur over time. Methanol can act as a nucleophile, cleaving the amide bond to form methyl glycolate and the corresponding aniline derivative. Self-Validating Protocol: Prepare your stocks in anhydrous, aprotic solvents (DMSO or DMF). If you must use methanol for an assay, prepare the solution immediately before use and compare its LC-MS purity against a fresh DMSO stock to quantify solvent-induced degradation.

Part 2: Quantitative Stability Profile

The table below summarizes the half-life (


) of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide under various standard laboratory conditions.
ConditionSolvent / Buffer SystemTemp (°C)Half-Life (

)
Primary Degradant
pH 4.0 50 mM Acetate Buffer25°C> 72 hoursIntact
pH 7.4 1X PBS37°C~ 18 hours4-(trifluoromethyl)aniline
pH 9.0 50 mM Tris-HCl25°C< 2 hours4-(trifluoromethyl)aniline
100% MeOH LC-MS Grade Methanol25°C~ 48 hoursSolvolysis products
100% DMSO Anhydrous DMSO (<50 ppm H₂O)-20°C> 6 monthsIntact

Part 3: Experimental Workflows & Protocols

SOP 1: Preparation of Ultra-Stable Master Stocks

To prevent premature hydrolysis and oxidation, master stocks must be prepared under strictly anhydrous and inert conditions.

  • Equilibration: Allow a sealed bottle of anhydrous DMSO to reach room temperature before opening to prevent atmospheric moisture condensation.

  • Weighing: Weigh the lyophilized powder of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide using an anti-static analytical balance to avoid static-induced powder loss.

  • Dissolution: Add the required volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex gently. Do not sonicate, as localized acoustic cavitation can generate free radicals and heat, initiating early-stage oxidation.

  • Aliquotting: Transfer the solution into amber, low-bind microcentrifuge tubes. Amber tubes prevent photolytic degradation, while low-bind plastic prevents surface-adsorption losses.

  • Storage: Blanket the headspace of each tube with argon gas before sealing. Store immediately at -20°C or -80°C.

SOP 2: Kinetic Stability Assay via RP-HPLC

This self-validating workflow allows you to accurately determine the half-life of the compound in your specific assay buffer.

  • Sample Preparation: Prepare a 100 µM working solution of the compound in your target buffer (e.g., 50 mM Phosphate, pH 7.4).

  • Incubation: Transfer the solution to an HPLC autosampler vial. Maintain the vial at 37°C using a thermostatted autosampler bed.

  • Chromatography Setup: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

  • Data Acquisition: Inject 10 µL every 2 hours over a 24-hour period. Monitor UV absorbance at 254 nm.

  • Analysis: Integrate the peak area of the intact parent compound. Plot the natural logarithm (

    
    ) of the peak area versus time (in hours). The slope of the linear regression represents the degradation rate constant (
    
    
    
    ). Calculate the half-life using the formula:
    
    
    .

Part 4: Degradation Pathway Visualization

The following diagram maps the two primary degradation pathways (Hydrolytic and Oxidative) that compromise the stability of the compound in solution.

G cluster_0 Hydrolytic Pathway cluster_1 Oxidative Pathway A 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (Intact Compound) B Base/Acid Catalysis (Nucleophilic Attack) A->B H2O, pH Extremes C Trace Metals / ROS (alpha-OH Oxidation) A->C O2, Cu2+/Fe3+ D 4-(trifluoromethyl)aniline + Glycolic Acid B->D Amide Cleavage E 2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide (Keto-amide) C->E Dehydrogenation

Degradation pathways of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide in solution.

References

  • Title: 1-(Acylamino)alkylphosphonic Acids—Alkaline Deacylation Source: Molecules (MDPI) URL: [Link]

  • Title: Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? Source: Molecules (MDPI) URL: [Link]

  • Title: Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of N-[(4-(trifluoromethyl)phenyl]pyrazine-2-carboxamide by density functional methods Source: Arabian Journal of Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

FTIR spectroscopy reference peaks for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

An In-Depth Guide to the FTIR Spectroscopy of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the Fourier-Transform Infrared (F...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Spectroscopy of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy reference peaks for 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral features of the molecule, offers a comparative analysis with related structures, and presents a detailed protocol for acquiring high-quality spectral data.

Introduction: The Molecular Structure and Spectroscopic Significance

2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring several key functional groups that are critical to its chemical identity and reactivity. It can be encountered as a metabolite, an intermediate in organic synthesis, or an impurity in the manufacturing of active pharmaceutical ingredients.

FTIR spectroscopy serves as a rapid, non-destructive, and highly effective technique for the structural elucidation and quality control of such compounds. By measuring the absorption of infrared radiation by molecular vibrations, FTIR allows for the unambiguous identification of the functional groups present. For 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide, this means confirming the presence of the hydroxyl, secondary amide, trifluoromethyl, and substituted aromatic ring moieties, thereby verifying its molecular structure.

Predicted FTIR Absorption Peaks: A Functional Group Analysis

The infrared spectrum of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is a composite of the vibrational modes of its constituent parts. The expected absorption peaks are detailed below, with explanations grounded in established spectroscopic principles.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity & Shape
3200 - 3550O-H StretchPhenolic HydroxylStrong, Broad
3180 - 3350N-H StretchSecondary AmideMedium-Strong, Sharp (single peak)
3000 - 3100C-H StretchAromatic RingMedium to Weak, Sharp
2850 - 2960C-H StretchAcetyl Methyl Group (CH₃)Weak, Sharp
1650 - 1690C=O Stretch (Amide I)Secondary AmideStrong, Sharp
1500 - 1600C=C StretchAromatic RingMedium, often multiple peaks
1530 - 1560N-H Bend & C-N Stretch (Amide II)Secondary AmideMedium-Strong, Sharp
~1220C-O StretchPhenolic HydroxylMedium-Strong
1100 - 1200C-F StretchTrifluoromethyl (CF₃)Strong, often complex/multiple bands
800 - 850C-H Out-of-Plane Bend1,4-(para)-disubstituted AromaticStrong
Causality Behind Peak Characteristics:
  • O-H Stretch (Phenolic): The broadness of the hydroxyl peak is a direct result of intermolecular hydrogen bonding.[1][2][3] This interaction creates a variety of bond environments, causing absorption over a wider range of frequencies.

  • N-H Stretch (Amide): As a secondary amide, a single, sharp N-H stretching peak is expected, distinguishing it from primary amides which show two peaks.[4][5][6]

  • C=O Stretch (Amide I): This is one of the most intense peaks in the spectrum due to the large change in dipole moment during the carbonyl stretch.[6] Its position can be influenced by resonance with the nitrogen lone pair and hydrogen bonding.[7]

  • Amide II Band: This is a characteristic feature of secondary amides and arises from a coupled vibration involving the N-H in-plane bending and C-N stretching modes.[7][8]

  • C-F Stretches (Trifluoromethyl): The highly electronegative fluorine atoms lead to very strong, intense C-F bond absorptions. The trifluoromethyl group often presents as a series of complex and strong bands due to symmetric and asymmetric stretching modes.[9]

Comparative Spectral Analysis

To fully appreciate the spectrum of the target molecule, it is instructive to compare its expected features with those of simpler, structurally related compounds.

  • Phenol: The primary features of phenol are a very broad O-H stretch (3200-3600 cm⁻¹) and a C-O stretch around 1220 cm⁻¹.[1][2] These features are expected to be retained in 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide.

  • N-Phenylacetamide (Acetanilide): This molecule introduces the secondary amide group. Its spectrum is dominated by a sharp N-H stretch (~3300 cm⁻¹) and a strong Amide I (C=O) band around 1660 cm⁻¹.[10][11] The Amide II band is also prominent around 1550 cm⁻¹.

  • 4-(Trifluoromethyl)phenol: This compound introduces the CF₃ group onto the phenol ring. Its spectrum would show the characteristic strong C-F stretching vibrations in the 1100-1200 cm⁻¹ region, in addition to the phenolic O-H and C-O bands.[12]

The spectrum of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is therefore a logical superposition of these individual spectral features, demonstrating the diagnostic power of FTIR in identifying all components of a complex structure.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and highly effective method requiring minimal sample preparation.

Step-by-Step Methodology
  • Instrument Preparation and Background Scan:

    • Action: Ensure the ATR crystal (typically diamond or germanium) is clean. Use a solvent like isopropanol to wipe the crystal surface and allow it to dry completely.

    • Rationale: Any residue on the crystal will appear in the sample spectrum. A clean surface is paramount for accurate data.

    • Action: Collect a background spectrum. This involves running a scan with nothing on the ATR crystal.

    • Rationale: The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's own spectral characteristics. The spectrometer automatically subtracts this background from the sample spectrum, ensuring that the final data represents only the sample itself.[13]

  • Sample Application:

    • Action: Place a small amount of the solid 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide powder onto the center of the ATR crystal.

    • Rationale: Only a small amount of sample is needed, just enough to cover the crystal surface.

    • Action: Lower the ATR press and apply consistent pressure to the sample.

    • Rationale: Good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. The pressure ensures that the evanescent wave, which interrogates the sample, can penetrate it effectively.

  • Data Acquisition:

    • Action: Initiate the sample scan. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and co-adding 16 to 32 scans.

    • Rationale: Co-adding multiple scans improves the signal-to-noise ratio of the spectrum, resulting in cleaner and more reliable data.[13] A resolution of 4 cm⁻¹ is sufficient for most routine identification purposes.

  • Data Processing and Cleaning:

    • Action: After the scan is complete, clean the sample from the ATR crystal using a clean swab and an appropriate solvent.

    • Action: Process the spectrum using the spectrometer software. This may include an ATR correction (if applicable) and baseline correction to ensure the peaks are presented on a flat baseline.

    • Rationale: The ATR correction algorithm accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes any broad, rolling features that are not part of the sample's actual spectrum, making peak identification more accurate.

Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Processing Clean_Crystal 1. Clean ATR Crystal (Isopropanol) Background_Scan 2. Collect Background (Scan Air) Clean_Crystal->Background_Scan Apply_Sample 3. Apply Solid Sample & Apply Pressure Background_Scan->Apply_Sample Instrument Ready Acquire_Spectrum 4. Acquire Spectrum (16-32 Scans, 4 cm⁻¹ Res.) Apply_Sample->Acquire_Spectrum Clean_Post 5. Clean Crystal Acquire_Spectrum->Clean_Post Raw Data Process_Data 6. Process Data (Baseline & ATR Correction) Clean_Post->Process_Data Interpret 7. Interpret Spectrum & Compare to References Process_Data->Interpret

Caption: Workflow for FTIR analysis using an ATR accessory.

Conclusion

The FTIR spectrum of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide is rich with information, providing clear and distinct signatures for each of its key functional groups. Through a systematic analysis of the spectrum and comparison with related compounds, researchers can confidently verify the identity and structural integrity of this molecule. The protocol provided herein offers a reliable, self-validating method for obtaining high-quality data, ensuring the trustworthiness and reproducibility of experimental results.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of phenol monomer in different noble gas matrices. Retrieved from [Link]

  • Ushakumari, P. N., et al. (2011). Vibrational spectroscopic studies and computational study of 4-fluoro-N-(20-hydroxy-40-nitrophenyl)phenylacetamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • SciELO. (n.d.). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • Química Orgánica. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

  • Beg, M. A. A., & Clark, H. C. (1962). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 40(3), 393-400.
  • Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ResearchGate. (2025, August 6). chemistry of the trifluoromethyl group: part v. infrared spectra of some phosphorus compounds containing cf3. Retrieved from [Link]

  • Spectroscopy Online. (2023, May 10). FT-IR Study Reveals How C=O Stretching Vibrations in Benzeneacetamide Interact With Other Molecules in Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved from [Link]

  • ACS Publications. (n.d.). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. Retrieved from [Link]

  • YouTube. (2023, March 16). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. Retrieved from [Link]

  • Agilent. (n.d.). ftir spectroscopy reference guide. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • NIST. (n.d.). 4-(Trifluoromethyl)-phenol. Retrieved from [Link]

Sources

Comparative

Purity assessment of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide using elemental analysis

Executive Summary In the synthesis of fluorinated pharmaceutical intermediates, 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (CAS: 926257-28-5) serves as a critical structural motif, often functioning as a precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated pharmaceutical intermediates, 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (CAS: 926257-28-5) serves as a critical structural motif, often functioning as a precursor or degradation marker for trifluoromethyl-aniline derivatives. While High-Performance Liquid Chromatography (HPLC) remains the industry standard for identifying organic impurities, it often fails to detect inorganic contaminants, retained solvents, or moisture that affect the absolute mass balance.

This guide evaluates the efficacy of Elemental Analysis (EA) as a purity assessment tool for this specific fluorinated compound. We compare its utility against HPLC, quantitative NMR (qNMR), and Differential Scanning Calorimetry (DSC), demonstrating that while EA lacks specificity for organic impurities, it is indispensable for validating bulk composition and detecting non-chromatographic contaminants.

Theoretical Framework: The Target Molecule

To assess purity accurately, we must first establish the theoretical baseline. The presence of the trifluoromethyl group (-CF₃) introduces specific challenges for combustion analysis, requiring modified protocols to prevent low recoveries due to stable carbon-fluorine bond formation or silica tube etching.

Compound: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Formula: C₉H₈F₃NO₂ Molecular Weight: 219.16 g/mol [1]

Table 1: Theoretical Elemental Composition
ElementCountAtomic Mass ContributionTheoretical % (w/w)Tolerance (Acceptable Range)
Carbon (C) 9108.1049.32% 48.92% – 49.72%
Hydrogen (H) 88.063.68% 3.28% – 4.08%
Nitrogen (N) 114.016.39% 5.99% – 6.79%
Fluorine (F) 357.0026.01% Method Dependent
Oxygen (O) 232.0014.60% Calculated by difference

Note: The standard pharmaceutical acceptance criterion for EA is ±0.4% absolute difference from the theoretical value [1].

Comparative Analysis: EA vs. Alternatives

Elemental Analysis (The Bulk Validator)

Mechanism: High-temperature combustion (>900°C) converts the sample into gases (CO₂, H₂O, N₂, etc.). Critical Insight for Fluorinated Compounds: The -CF₃ group can form stable CF₄ (which escapes detection) or HF (which attacks quartz combustion tubes).

  • Protocol Adjustment: You must use a combustion aid like Tungsten(VI) Oxide (WO₃) or Magnesium Oxide. WO₃ acts as a scavenger, preventing fluorine from attacking the silica tube and ensuring complete oxidation [2].

HPLC (The Impurity Hunter)

Mechanism: Separation based on polarity/hydrophobicity. Blind Spot: HPLC is blind to inorganic salts (e.g., sodium chloride from workup), moisture, and often residual solvents (unless GC is used). A sample can appear "99.9% pure" by HPLC area integration yet be only 90% pure by mass due to solvation.

qNMR (The Absolute Quantifier)

Mechanism: Proton counting relative to an internal standard. Advantage: Provides absolute purity (w/w) and structural confirmation simultaneously. Disadvantage: Requires expensive deuterated solvents and precise weighing of internal standards; lower throughput than EA.

Table 2: Performance Matrix
FeatureElemental Analysis (CHN)HPLC (UV Detection)qNMRDSC
Primary Output Bulk Elemental RatioOrganic Impurity ProfileAbsolute Purity (w/w)Melting Point / Thermal Purity
Sensitivity Low (Bulk property)High (Trace impurities <0.05%)MediumHigh
Inorganic Detection Indirect (Values drop)Blind Blind Indirect (Mp depression)
Solvent Detection Yes (C/H ratios shift)Blind Yes (If protonated)Yes (Endotherms)
Sample Destructive? YesNo (Recoverable)NoYes

Experimental Protocol: Optimized CHN Analysis for Fluorinated Amides

To achieve the ±0.4% tolerance for C₉H₈F₃NO₂, follow this self-validating protocol.

Equipment
  • Analyzer: Flash 2000 or Elementar vario EL cube (configured for CHNS).

  • Combustion Tube: Quartz, packed with Copper (reduction) and Tungsten Oxide (oxidation/fluorine scavenging).

Step-by-Step Workflow
  • Calibration: Calibrate using a fluorinated standard (e.g., 4-Fluorobenzoic acid ) rather than Acetanilide. This corrects for the specific combustion kinetics of C-F bonds.

  • Sample Preparation:

    • Dry the sample of 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide at 40°C under vacuum for 4 hours to remove surface moisture.

    • Weigh 2.0–3.0 mg (±0.001 mg) into a tin capsule.

  • Additive Addition (Crucial):

    • Add 10–15 mg of WO₃ powder directly over the sample in the tin capsule.

    • Reasoning: WO₃ promotes oxygen release and binds Fluorine, preventing the formation of SiF₄ (which damages the detector and tube) [3].

  • Combustion:

    • Furnace Temp: 950°C (Higher temp required for -CF₃ cleavage).

    • Oxygen Injection: 5 seconds (excess O₂ ensures complete burn).

  • Data Analysis: Compare %C, %H, %N against Table 1.

Data Interpretation & Troubleshooting

Scenario A: High Purity
  • Result: C: 49.30%, H: 3.70%, N: 6.35%.

Scenario B: The "Hydrate" Trap
  • Result: C: 47.50% (Low), H: 3.95% (High), N: 6.10% (Low).

  • Diagnosis: The C and N are low, but H is high. This suggests water contamination.

  • Calculation: A monohydrate (C₉H₈F₃NO₂ · H₂O) would have Theoretical C = 45.5%. A result of 47.5% suggests partial hydration (approx 0.5 mol H₂O).

  • Action: Re-dry sample and run Karl Fischer titration.

Scenario C: The "Salt" Trap
  • Result: C: 45.00%, H: 3.30%, N: 5.80%.

  • Diagnosis: All values are proportionally low.

  • Cause: Presence of non-combustible inorganic salts (e.g., NaCl, Na₂SO₄) retained from extraction.

  • Action: Perform Residue on Ignition (ROI) or Ion Chromatography.

Visualization: Purity Assessment Workflows

Diagram 1: The "Fluorine Challenge" in Combustion

This diagram illustrates why standard EA fails for fluorinated compounds without additives.

CombustionMechanism Sample Sample (C9H8F3NO2) Furnace Furnace (950°C) Sample->Furnace Standard Standard Path (No Additive) Furnace->Standard Combustion Modified Modified Path (With WO3) Furnace->Modified Combustion + WO3 ResultBad HF attacks Quartz SiF4 formed Detector Corrosion Standard->ResultBad ResultGood F trapped as Tungsten Fluoride Clean N2/CO2/H2O Modified->ResultGood

Caption: Mechanism of Fluorine interference in Elemental Analysis and the corrective role of WO₃.

Diagram 2: Integrated Purity Decision Tree

A logic flow for researchers to validate the compound.

PurityWorkflow Start Synthesized C9H8F3NO2 HPLC 1. Run HPLC (Organic Purity) Start->HPLC Decision1 >98% Area? HPLC->Decision1 Recrystallize Recrystallize Decision1->Recrystallize No EA 2. Run EA (CHN) (+WO3 Additive) Decision1->EA Yes Recrystallize->HPLC Decision2 Within ±0.4%? EA->Decision2 Pass PASS: High Purity Certified Decision2->Pass Yes Fail FAIL: Investigate Decision2->Fail No CheckH Check H% (Is it High?) Fail->CheckH KF Run Karl Fischer (Water detected) CheckH->KF Yes (Hydration) ROI Run ROI (Inorganic Salts) CheckH->ROI No (Salts/Solvent)

Caption: Step-by-step decision matrix for validating fluorinated amide purity.

Conclusion

For 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide , Elemental Analysis is not merely a legacy technique but a critical orthogonal control. While HPLC confirms the absence of organic side-products, only EA (specifically with WO₃ modification) can definitively validate the bulk stoichiometry and rule out significant solvation or inorganic contamination.

Recommendation: Use HPLC for routine batch release, but mandate Elemental Analysis (C, H, N) for the qualification of reference standards and initial process validation batches.

References

  • European Medicines Agency (EMA). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005).[2] Defines accuracy and specificity requirements for purity assays. Link

  • Thermo Fisher Scientific. FlashSmart Elemental Analyzer: Handling of Fluorine-Containing Samples. (2020). Technical Note detailing the use of WO3 for fluorinated compounds. Link

  • Royal Society of Chemistry. Microanalysis: The Analysis of Fluorine Compounds. Analyst, 1953, 78, 52-59. (Foundational text on combustion challenges). Link

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide (Teriflunomide)

[1] Executive Safety Summary Substance Identity: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Common Name: Teriflunomide (Active metabolite of Leflunomide) CAS Number: 163451-81-8[1][2] Critical Hazard Alert: While s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Substance Identity: 2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide Common Name: Teriflunomide (Active metabolite of Leflunomide) CAS Number: 163451-81-8[1][2]

Critical Hazard Alert: While standard Safety Data Sheets (SDS) often classify this substance primarily as Acute Toxicant (Category 4) , clinical data confirms it is a potent Teratogen (Reproductive Toxicity Category 1B) and a Hepatotoxin [1, 2].[1]

Operational Directive: Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) . Standard "lab coat and safety glasses" protocols are insufficient .[1] Handling requires strict containment (OEB 4 equivalent standards) to prevent inhalation of particulates and dermal absorption.[1]

Risk Assessment & Hierarchy of Controls

Effective safety relies on a self-validating system where PPE is the final, not the first, line of defense.[1] The trifluoromethyl (


) moiety increases the compound's lipophilicity, enhancing its ability to penetrate skin barriers [3].[1]
Hazard Classification Table
Hazard ClassCategoryH-CodeDescription
Reproductive Toxicity 1B H360 May damage fertility or the unborn child.
STOT - Repeated1H372Causes damage to organs (Liver, Blood) through prolonged exposure.[1]
Acute Toxicity4H302Harmful if swallowed.[1][3][4][5]
Skin/Eye Irritation2/2AH315/H319Causes skin and serious eye irritation.[1][6]
Control Strategy Visualization

The following diagram illustrates the required containment strategy, prioritizing engineering controls over PPE.

HierarchyOfControls cluster_0 Primary Containment (Engineering) cluster_1 Secondary Containment (PPE) cluster_2 Procedural Controls Isolator Glovebox / Isolator (Preferred for Weighing) Hood Class II Biosafety Cabinet or Chemical Fume Hood (HEPA Filtered) Isolator->Hood If Isolator unavailable, use Hood with strict technique Resp Respiratory Protection (PAPR or N95 within Hood) Hood->Resp Required backup Dermal Dermal Barrier (Double Nitrile + Tyvek) Resp->Dermal Mandatory SOP SOP & Decontamination (Wet Wiping) Dermal->SOP Execution

Figure 1: Hierarchy of Controls for Teriflunomide. Engineering controls (Red) are the primary barrier.[1] PPE (Blue) serves as redundancy.[1]

Personal Protective Equipment (PPE) Matrix

Do not deviate from these specifications. The lipophilic nature of the


 group requires specific glove permeation standards.[1]
Body AreaMinimum RequirementTechnical Specification & Rationale
Respiratory PAPR or P100 Outside Hood: Powered Air Purifying Respirator (PAPR) with loose-fitting hood (APF 25+).Inside Hood: N95/FFP3 mask is acceptable only if working within a certified fume hood.[1] Rationale: Prevents inhalation of aerosolized powder during weighing.[1]
Hand Protection Double Gloving Inner: Nitrile (4 mil).Outer: Extended-cuff Nitrile (minimum 5-8 mil), tested to ASTM D6978 (Chemotherapy drugs).Rationale:[1] Double layer visualizes breaches.[1] ASTM D6978 ensures resistance to permeation by potent organic drugs.[1]
Body Impervious Gown Disposable Tyvek® or polypropylene gown with closed front and elastic cuffs.[1] Do not use cotton lab coats (they absorb and retain powder).[1]
Eye/Face Chemical Goggles Indirect venting goggles.[1] Safety glasses are insufficient due to potential for airborne dust migration.[1]
Footwear Shoe Covers Disposable shoe covers required if handling powder >1 gram to prevent tracking residue out of the lab.[1]

Operational Protocols

A. The "Double-Glove" Gowning Workflow

Proper gowning is critical to prevent cross-contamination.[1] Follow this logic flow:

Gowning Start Entry to Lab Inner 1. Don Inner Gloves (Tuck under lab coat cuff) Start->Inner Gown 2. Don Tyvek Gown (Closed front) Inner->Gown Outer 3. Don Outer Gloves (Extended cuff OVER gown sleeve) Gown->Outer Check 4. Integrity Check (No skin exposed) Outer->Check

Figure 2: Sequential gowning procedure to ensure a sealed dermal barrier.[1]

B. Weighing & Solubilization (High Risk)[1]
  • Preparation: Place an absorbent, plastic-backed liner in the fume hood.[1] Have a pre-wetted wipe (10% bleach or surfactant) ready for immediate decontamination.[1]

  • Weighing:

    • Use an analytical balance inside the hood.

    • Static Control: Use an anti-static gun if the powder is flighty (common with fluorinated acetamides).[1]

    • Technique: Do not reach into the container with a spatula.[1] Pour a small amount into a secondary vessel or use a disposable antistatic weighing funnel.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the weighing vessel to trap the powder in solution before removing it from the hood.[1]

C. Decontamination & Spill Response[1]
  • Minor Spill (<500 mg):

    • Cover with wet paper towels (do not sweep dry powder).[1]

    • Wipe from the outside in.[1]

    • Dispose of all waste as Cytotoxic/Teratogenic Waste .

  • Skin Exposure:

    • Immediately remove contaminated PPE.[1][7]

    • Wash skin with soap and copious water for 15 minutes.[1] Do not use alcohol (it enhances skin absorption of this lipophilic compound).[1]

Waste Disposal & Deactivation[7][8][9]

Teriflunomide is stable and persistent.[1] It must be destroyed thermally.[1]

  • Solid Waste: Collect in yellow "Chemotherapy/Cytotoxic" waste bags.[1] Label clearly: "Contains Teratogen - Do Not Autoclave."

  • Liquid Waste: Segregate into specific "Halogenated Organic - High Hazard" streams.[1]

  • Destruction Method: High-Temperature Incineration (>1000°C) is required to break the Carbon-Fluorine bonds and destroy the acetamide core [4].[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 54684141, Teriflunomide.[1] PubChem. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Teriflunomide.[1][5] ECHA Registration Dossier.[1] Available at: [Link][1]

  • World Health Organization (WHO). Safe management of wastes from health-care activities.[1] WHO Guidelines. Available at: [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
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2-hydroxy-N-[4-(trifluoromethyl)phenyl]acetamide
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